molecular formula C24H22N4O3 B2824149 7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-27-2

7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2824149
CAS No.: 1021216-27-2
M. Wt: 414.465
InChI Key: BUCLYTBVNIPUOR-UHFFFAOYSA-N
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Description

The compound “7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrrolopyrimidine ring . These types of compounds are often synthesized for their potential medicinal properties .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Polynuclear Heterocyclic Systems : The compound is involved in the synthesis of complex polynuclear heterocyclic systems like pyrimido-pyrrolo-quinoxaline and pyrimido-pyrrolo-benzotriazine derivatives, indicating its role in creating new chemical entities with potential bioactive properties (Tsupak & Shevchenko, 2006).

  • Properties and Oxidation Potential : Studies reveal the aromatic nature and unique electron properties of derivatives, with specific compounds demonstrating the ability to oxidize amines and alcohols in an autorecycling process, a feature that might be valuable in chemical synthesis or environmental applications (Mitsumoto & Nitta, 2004).

  • Photochemical and Electrochemical Properties : Research on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, chemically related to the queried compound, showcases interesting properties like high basicity, luminescence, and distinctive proton behavior, hinting at potential applications in materials science or as fluorescent markers (Pozharskii et al., 2016).

Potential Pharmacological Applications

  • Antithrombotic Effects : Derivatives of the compound have been synthesized and identified as antithrombotic agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).

  • Synthesis of Novel Heterocycles : The compound is used in the synthesis of novel heterocycles, which are crucial in drug discovery for developing new medications with potential therapeutic benefits across various disease states (Ghozlan et al., 2017).

Material Science and Catalysis

  • Catalytic Applications : The compound's structure and reactivity are pivotal in catalysis, with studies indicating its use in synthesizing benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives, showcasing its potential in material synthesis and industrial chemistry (Liu & Sun, 2012).

  • Multicomponent Synthesis : It serves as a crucial component in multicomponent reactions, leading to the formation of structurally diverse and potentially bioactive compounds, indicating its role in the advancement of combinatorial chemistry and drug development (Rahmani et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many heterocyclic compounds have medicinal properties and interact with various enzymes or receptors in the body . Without specific studies, it’s hard to say what the mechanism of action of this compound might be.

Future Directions

The future research directions for a compound like this would likely involve further exploration of its potential medicinal properties. This could include in vitro and in vivo studies to determine its biological activity .

Properties

IUPAC Name

7-benzyl-6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-25-21-18(22(29)26(2)24(25)31)14-20(28(21)15-16-8-4-3-5-9-16)23(30)27-13-12-17-10-6-7-11-19(17)27/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCLYTBVNIPUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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